Imidazo(2,1-b)quinazolin-2(3H)-one, 1,5-dihydro-7-(1-piperidinyl)-, dihydrochloride

Description

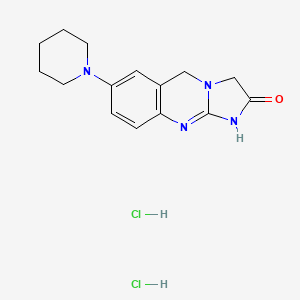

The compound Imidazo(2,1-b)quinazolin-2(3H)-one, 1,5-dihydro-7-(1-piperidinyl)-, dihydrochloride (hereafter referred to as Compound A) is a dihydrochloride salt of a substituted imidazo-quinazolinone derivative. Its structure features a piperidinyl group at the 7-position of the quinazolinone core and two hydrochloric acid counterions. The dihydrochloride formulation enhances aqueous solubility, which is advantageous for pharmaceutical applications .

Properties

CAS No. |

96086-68-9 |

|---|---|

Molecular Formula |

C15H20Cl2N4O |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

7-piperidin-1-yl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;dihydrochloride |

InChI |

InChI=1S/C15H18N4O.2ClH/c20-14-10-19-9-11-8-12(18-6-2-1-3-7-18)4-5-13(11)16-15(19)17-14;;/h4-5,8H,1-3,6-7,9-10H2,(H,16,17,20);2*1H |

InChI Key |

CRIIVEDXIRIPQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)N=C4NC(=O)CN4C3.Cl.Cl |

Related CAS |

96086-67-8 (Parent) |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Identity

Molecular Architecture

The core structure of 1,5-dihydro-7-(1-piperidinyl)-imidazo(2,1-b)quinazolin-2(3H)-one consists of a fused tricyclic system: a quinazoline ring fused with an imidazole moiety, substituted at position 7 with a piperidinyl group. The dihydrochloride salt introduces two chloride counterions, enhancing solubility for pharmaceutical applications. Key structural identifiers include:

Synthetic Pathways and Methodologies

General Synthetic Strategy

The synthesis, as detailed in US4871732A, involves two critical stages:

- Formation of the Imidazoline Intermediate : Reacting a nitro-substituted benzoyl chloride with 4,5-dihydro-2-(methylthio)-1H-imidazole to form a nitrobenzoyl-imidazoline derivative.

- Cyclization with Aminopiperidine : Treating the intermediate with 1-aminopiperidine under high-temperature conditions to induce cyclization and form the tricyclic core.

Reaction Scheme:

$$

\text{Nitrobenzoyl derivative} + \text{1-Aminopiperidine} \xrightarrow{\text{Diglyme, 160°C}} \text{Imidazo[2,1-b]quinazolinone} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

$$

Stepwise Synthesis Protocol

Example from Patent US4871732A (Adapted for Target Compound):

- Intermediate Preparation :

Isolation of Free Base :

Salt Formation :

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Low Yields in Cyclization

The patent reports modest yields (~16%) for analogous compounds, attributed to side reactions during cyclization. Strategies to improve efficiency include:

- Catalytic Additives : Use of Lewis acids (e.g., ZnCl2) to accelerate ring closure.

- Microwave Assistance : Reducing reaction time and improving homogeneity.

Pharmacological Relevance

While the primary focus is synthesis, the compound’s bronchodilator activity is noted in patent US4871732A. The dihydrochloride salt enhances bioavailability for inhalation therapies, though detailed pharmacokinetic data remain proprietary.

Chemical Reactions Analysis

Types of Reactions

Imidazoquinazolines can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Imidazoquinazolines have a wide range of scientific research applications, including:

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Studied for their interactions with biological macromolecules.

Medicine: Investigated for their potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of imidazoquinazolines involves their interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The pathways involved often depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers: 6- vs. 7-Substituted Derivatives

Compound B (CAS 96336-92-4):

- Structure : Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-6-(1-piperidinyl)-.

- Molecular Formula : C₁₅H₁₈N₄O

- Molecular Weight : 270.33 g/mol

- Key Difference : The piperidinyl group is at the 6-position instead of 7.

- Implications : Positional isomerism affects steric and electronic interactions with biological targets. For example, a 6-substituent may hinder binding to enzymes differently than a 7-substituent .

Substituent Variants: Piperidinyl vs. Other Groups

Compound C (CAS 103787-03-7):

- Structure : 7-(1H-imidazol-1-ylmethoxy)-substituted derivative.

- Molecular Formula : C₁₄H₁₃N₅O₂

- Molecular Weight : 283.29 g/mol

- Key Difference : Replaces piperidinyl with an imidazolylmethoxy group.

Compound D (CAS 662137-27-1):

Salt Form Comparisons: Dihydrochloride vs. Hydrochloride

Compound E (CAS 61737-47-1):

- Structure : 5-Methyl-substituted hydrochloride salt.

- Molecular Formula : C₁₁H₁₁N₃O·HCl

- Molecular Weight : 237.68 g/mol

- Key Difference : Single hydrochloride vs. dihydrochloride in Compound A.

- Implications: Dihydrochloride salts generally exhibit higher solubility in aqueous media compared to monohydrochlorides, aiding in drug delivery .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- Compound A : The dihydrochloride salt improves solubility, critical for oral or injectable formulations.

- Compound B : Neutral form likely has lower solubility, necessitating salt formulation for therapeutic use.

- Compound C : Imidazolylmethoxy group may reduce solubility compared to piperidinyl due to increased polarity .

Biological Activity

Imidazo(2,1-b)quinazolin-2(3H)-one, 1,5-dihydro-7-(1-piperidinyl)-, dihydrochloride is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a fused imidazoquinazoline structure , characterized by the presence of both imidazole and quinazoline rings. The addition of a piperidine moiety enhances its chemical diversity and potential interactions with biological targets. The dihydrochloride form improves its solubility in aqueous solutions, making it suitable for various pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of Imidazo(2,1-b)quinazolin-2(3H)-one exhibit significant antimicrobial properties . Modifications to the core structure can lead to enhanced activity against both bacteria and fungi. For instance, certain derivatives have shown potent effects against resistant strains of pathogens.

Antitumor Properties

The compound has also been studied for its anticancer potential . It acts as a kinase inhibitor, targeting specific kinases involved in cancer progression. In vitro studies have demonstrated that some derivatives exhibit submicromolar inhibitory activity against various tumor cell lines .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Derivative A | Antitumor | 0.5 |

| Derivative B | Antimicrobial | 10 |

| Derivative C | Anti-inflammatory | 15 |

Anti-inflammatory Effects

Imidazo(2,1-b)quinazolin-2(3H)-one has shown anti-inflammatory effects in various models. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

The biological activity of Imidazo(2,1-b)quinazolin-2(3H)-one is largely influenced by its structural modifications. The compound interacts with specific molecular targets, which is crucial for its therapeutic efficacy. Studies have shown that these interactions can modulate signaling pathways associated with cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of functional groups on the imidazoquinazoline core significantly affects the biological activity of derivatives. For example:

- Substituents such as halogens or alkyl groups at specific positions on the aromatic ring can enhance anticancer activity.

- Modifications to the piperidine moiety may influence the compound's binding affinity to biological targets.

Case Studies

Several case studies highlight the effectiveness of Imidazo(2,1-b)quinazolin-2(3H)-one derivatives:

- Case Study 1 : A derivative exhibited potent inhibition of cancer cell proliferation in vitro with an IC50 value of 0.5 µM against lung cancer cells.

- Case Study 2 : Another derivative demonstrated significant antimicrobial activity with an IC50 of 10 µM against Staphylococcus aureus.

These findings underscore the potential of this compound class in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.